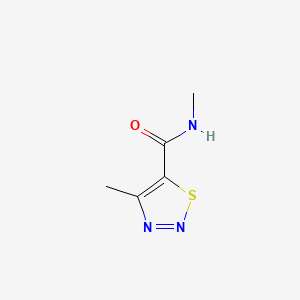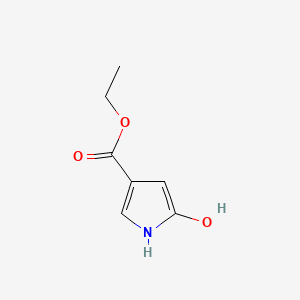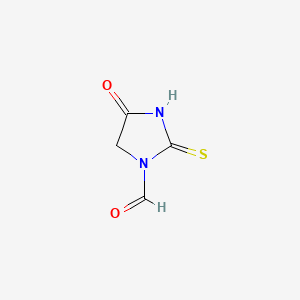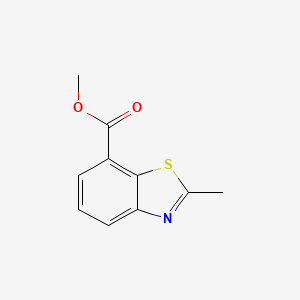
N,4-dimetil-1,2,3-tiadiazol-5-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide” is a chemical compound with the molecular formula C5H7N3OS . It has a molecular weight of 157.2 .
Molecular Structure Analysis
The InChI code for “N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide” is 1S/C5H7N3OS/c1-3-4 (5 (9)6-2)10-8-7-3/h1-2H3, (H,6,9) . This code provides a standard way to encode the molecule’s structure and can be used to generate a three-dimensional model .Physical and Chemical Properties Analysis
“N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide” is a solid compound . The specific physical and chemical properties such as melting point, solubility, and spectral data are not detailed in the available resources.Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
Los derivados de “N,4-dimetil-1,2,3-tiadiazol-5-carboxamida” han sido ampliamente estudiados por sus potentes propiedades antimicrobianas. Estos compuestos han demostrado efectividad contra una variedad de cepas microbianas, incluyendo E. coli, B. mycoides y C. albicans . La estructura del anillo tiadiazol contribuye a esta actividad, ya que puede interactuar con las enzimas microbianas e inhibir su función, previniendo así el crecimiento y la proliferación de los microbios.
Actividad Antibacteriana
La investigación ha indicado que ciertos derivados de 1,3,4-tiadiazol exhiben una significativa actividad antibacteriana. Se ha descubierto que son particularmente efectivos contra cepas como Klebsiella pneumoniae y Staphylococcus hominis . El mecanismo de acción a menudo involucra la interrupción de la síntesis de la pared celular bacteriana o la interferencia con enzimas bacterianas esenciales.
Propiedades Anticancerígenas
Los derivados de tiadiazol se han identificado como poseedores de propiedades anticancerígenas. Los estudios han demostrado que estos compuestos pueden inducir efectos citotóxicos en varias líneas celulares cancerosas, incluyendo las líneas celulares K562 CML y carcinoma cervical humano HeLa . La actividad anticancerígena se atribuye a la capacidad de estos compuestos para interferir con la división celular e inducir la apoptosis en las células cancerosas.
Interacción con el ADN
Se ha investigado la interacción de los derivados de tiadiazol con ADN de timo de ternera (CT-DNA), revelando que estos compuestos pueden unirse al ADN . Esta unión puede conducir a la inhibición de la replicación y la transcripción del ADN, lo que representa una vía prometedora para el desarrollo de nuevos fármacos anticancerígenos.
Actividades Fungicidas
Los derivados de tiadiazol también han demostrado actividades fungicidas. Se han probado contra hongos como Rhizoctonia solani, y algunos compuestos han mostrado resultados notables . La acción fungicida es probablemente debida a la inhibición de enzimas esenciales en las células fúngicas o la disrupción de la membrana celular fúngica.
Actividades Biológicas de los Tiazoles
Los derivados de tiazol, en general, tienen una amplia gama de actividades biológicas. Se han utilizado como antioxidantes, analgésicos, agentes antiinflamatorios, y más . Las diversas actividades biológicas de los tiazoles los convierten en andamiajes valiosos en la química medicinal para el desarrollo de nuevos agentes terapéuticos.
Direcciones Futuras
The future directions for “N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide” and its derivatives could involve further exploration of their potential applications in various fields such as medicinal, agricultural, and materials chemistry . More research is required to confirm their efficacy in these applications .
Mecanismo De Acción
Target of Action
N,4-Dimethyl-1,2,3-thiadiazole-5-carboxamide is a derivative of the thiazole class of compounds . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . .
Mode of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that thiazole derivatives may interact with a variety of cellular targets and induce changes in cellular function.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have good bioavailability.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that the compound may have a broad range of cellular impacts.
Action Environment
It’s worth noting that the compound is stable under normal conditions . Furthermore, thiazole derivatives have been reported to be effective in various environments, suggesting that they may be relatively resistant to environmental influences .
Análisis Bioquímico
Biochemical Properties
N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain microbial enzymes, thereby exhibiting antimicrobial properties . The compound’s interaction with enzymes such as hydrazonoyl halides and thiocyanates leads to the formation of thiadiazole derivatives, which are crucial in medicinal chemistry .
Cellular Effects
N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide affects various cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s antimicrobial activity is attributed to its ability to disrupt the cellular functions of microorganisms, leading to cell death . Additionally, it has been found to modulate inflammatory responses in cells, making it a potential candidate for anti-inflammatory therapies .
Molecular Mechanism
The molecular mechanism of N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, its interaction with microbial enzymes leads to the inhibition of essential metabolic processes in microorganisms . This inhibition is crucial for its antimicrobial properties. Furthermore, the compound has been found to influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its biological activity . Prolonged exposure to certain environmental factors may lead to its degradation, reducing its efficacy . Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, although these effects may diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antimicrobial and anti-inflammatory activities . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .
Metabolic Pathways
N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide is involved in several metabolic pathways. It interacts with enzymes such as hydrazonoyl halides and thiocyanates, leading to the formation of thiadiazole derivatives . These interactions are crucial for the compound’s biological activity. Additionally, the compound has been found to affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in certain cellular compartments are essential for its biological activity . Studies have shown that the compound is efficiently transported across cell membranes and distributed within various tissues, ensuring its availability for biochemical reactions .
Subcellular Localization
N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to particular compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications play a significant role in directing the compound to its site of action . This subcellular localization is essential for the compound’s interaction with specific biomolecules and its overall biological activity .
Propiedades
IUPAC Name |
N,4-dimethylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3OS/c1-3-4(5(9)6-2)10-8-7-3/h1-2H3,(H,6,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXAQGXWYSIAROF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![L-Valine, N-[1-[[(1,1-dimethylethyl)amino]carbonyl]-2-methylpropyl]-, methyl ester, (R)- (9CI)](/img/no-structure.png)
![5,6-Dihydroimidazo[1,2-a]pyridin-7(1H)-one](/img/structure/B573814.png)
![Thallium hydrotris[3-(2-pyridyl)pyrazol-1-YL]borate](/img/structure/B573816.png)




